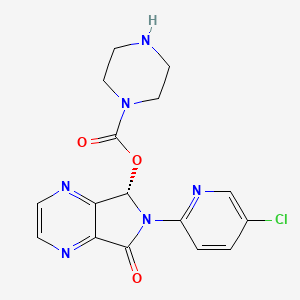

(S)-Norzopiclone

描述

Context within Zopiclone (B121070) and Eszopiclone (B1671324) Metabolism

(S)-Desmethylzopiclone is one of two primary plasma metabolites formed following the oral administration and subsequent biotransformation of eszopiclone, the other being (S)-zopiclone-N-oxide. fda.govnih.govtmda.go.tz The metabolic process involves extensive oxidation and demethylation of the parent compound. fda.govtmda.go.tz In vitro studies utilizing human liver microsomes and cryopreserved human hepatocytes have identified the specific cytochrome P450 (CYP) enzymes responsible for this conversion. fda.govpharmgkb.org The metabolism of eszopiclone to (S)-Desmethylzopiclone is mediated by CYP3A4 and CYP2E1. fda.govtmda.go.tzpharmgkb.org An in vitro study also implicated CYP2C8 in the formation of N-desmethyl-zopiclone from racemic zopiclone. pharmgkb.org

Following its formation, (S)-Desmethylzopiclone is detectable in plasma. pharmgkb.org Unlike its parent compound, eszopiclone, which is a potent hypnotic, (S)-Desmethylzopiclone binds to GABA receptors with substantially lower potency. fda.govtmda.go.tz The other primary metabolite, (S)-zopiclone-N-oxide, shows no significant binding to this receptor. fda.govtmda.go.tz

Significance as a Metabolite with Preclinical Anxiolytic-like Activity

The academic significance of (S)-Desmethylzopiclone stems from its characterization as a pharmacologically active metabolite with a profile suggestive of anxiolytic potential. wikipedia.orgmedchemexpress.eu Preclinical research indicates that (S)-desmethylzopiclone can produce an anxiolytic effect without the substantial central nervous system depression associated with its parent compounds. researchgate.net In animal models such as the elevated plus maze and the Vogel conflict test, (S)-desmethylzopiclone demonstrated anxiolytic-like effects. researchgate.net Notably, it altered performance in the plus maze at lower doses than zopiclone and its enantiomers, and it did so without significantly impacting locomotor activity or rotarod performance at doses below 200 mg/kg. researchgate.net

The mechanism of action for (S)-Desmethylzopiclone involves the modulation of several neurotransmitter receptor systems. nih.gov Its primary activity is as a modulator at GABA-A receptors, the same family of receptors targeted by benzodiazepines. nih.govontosight.ai Research has shown it has benzodiazepine-like actions at GABA-A receptor subtypes that contain the gamma-2 (γ2) subunit. medchemexpress.eunih.gov The potentiation of GABA-A receptor currents is achieved through a leftward shift in the GABA dose-response curve, indicating that the compound acts to increase the binding affinity of GABA. nih.govmedkoo.com While it is not selective between receptors containing alpha-1, alpha-2, or alpha-3 subunits, some research has described it as a selective partial agonist at the benzodiazepine (B76468) site of α3-containing GABA receptor subtypes, which are implicated in the anxiolytic effects of benzodiazepines. wikipedia.orgnih.govnih.gov

In addition to its effects on GABA-A receptors, (S)-Desmethylzopiclone also interacts with other receptor types. Studies have found it to be an antagonist of nicotinic acetylcholine (B1216132) (nACh) receptors and N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgnih.govmedkoo.com It does not, however, appear to affect serotonin (B10506) type-3 or non-NMDA receptors. nih.govmedkoo.com This complex pharmacological profile distinguishes it from its parent compounds and underscores its interest as a potential anxioselective agent. wikipedia.org

Research Data on (S)-Desmethylzopiclone

Table 1: Receptor Interaction Profile of (S)-Desmethylzopiclone

| Receptor Target | Observed Action | Selectivity/Subunit Dependence | Citation(s) |

|---|---|---|---|

| GABA-A Receptors | Potentiates GABA-evoked currents (Positive Allosteric Modulator) | Requires presence of the γ2 subunit. Not selective between α1, α2, or α3 subunits. Described as a selective partial agonist for α3-containing subtypes. | wikipedia.orgnih.govmedkoo.comnih.gov |

| Nicotinic Acetylcholine (nACh) Receptors | Inhibition (Antagonist) | Noncompetitive inhibition. | wikipedia.orgnih.govmedkoo.com |

| N-methyl-D-aspartate (NMDA) Receptors | Inhibition (Antagonist) | --- | wikipedia.orgnih.govmedkoo.com |

| Serotonin Type-3 (5-HT3) Receptors | No effect | --- | nih.govmedkoo.com |

| non-NMDA Receptors | No effect | --- | nih.govmedkoo.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (S)-Desmethylzopiclone |

| (S)-zopiclone-N-oxide |

| 2-Amino-5-chloropyridine |

| Abecarnil |

| Alprazolam |

| Bretazenil |

| Diazepam |

| Eszopiclone |

| FG 8205 |

| GABA (gamma-aminobutyric acid) |

| Imidazenil |

| L-838417 |

| NGD 91-3 |

| NS 2710 |

| Pagoclone |

| RWJ-51204 |

| SL651498 |

| Suriclone |

| Zaleplon |

| Zolpidem |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSFZSTXVVJLIX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151776-26-0 | |

| Record name | SEP-174559 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151776260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEP-174559 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31WTK8F84C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Characterization

Chemical Synthesis Routes for (S)-Desmethylzopiclone

A prominent method for synthesizing (S)-Desmethylzopiclone involves the demethylation of its parent compound, (S)-Zopiclone. x-mol.comdrugfuture.com One effective approach utilizes 1-chloroethyl chloroformate for this demethylation, which proceeds in high yield. x-mol.comdrugfuture.comgoogle.comjustia.com This process involves the formation of a quaternary amine salt intermediate, which is subsequently subjected to methanolysis to yield the hydrochloride salt of (S)-Desmethylzopiclone. google.comjustia.com An advantage of this method is the precipitation of the product as the hydrochloride salt, simplifying its isolation through filtration. google.comjustia.com

Another reported demethylation procedure employs diethyl azodicarboxylate (DEAD) in boiling toluene, followed by a mild hydrolysis step. drugfuture.com

An alternative to direct synthesis from an enantiomerically pure precursor is the resolution of racemic desmethylzopiclone. This involves separating the (S) and (R) enantiomers from a mixture.

A classical resolution technique involves the formation of diastereomeric salts using a chiral resolving agent. For desmethylzopiclone, L-N-benzyloxycarbonyl phenylalanine (L-ZPA) has been identified as a suitable reagent for this purpose. justia.comgoogle.comgoogle.com The principle behind this method is that the two enantiomers of desmethylzopiclone will react with the single enantiomer of the chiral acid to form two different diastereomeric salts. minia.edu.eg These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. minia.edu.egrsc.org After separation, the desired enantiomer can be recovered by treating the salt with a base. minia.edu.eg

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is a commonly employed method for the resolution of zopiclone (B121070) and its metabolites, including desmethylzopiclone. drugfuture.comnih.govnih.gov For instance, a chiral stationary phase based on an amylose (B160209) derivative, such as a Chiralpak ADR-H column, has been successfully used for the enantioselective analysis of zopiclone and its metabolites. nih.gov Semi-preparative chiral HPLC has also been utilized for the resolution of racemic N-desmethylzopiclone. drugfuture.com

| Resolution Technique | Chiral Agent/Stationary Phase | Key Features |

| Diastereomeric Salt Formation | L-N-benzyloxycarbonyl phenylalanine (L-ZPA) | Forms diastereomeric salts with differing solubilities, allowing for separation via fractional crystallization. justia.comgoogle.comgoogle.comminia.edu.eg |

| Chiral HPLC | Chiralpak ADR-H (amylose derivative) | Enables the separation and quantification of individual enantiomers. nih.govnih.gov |

Resolution Strategies for Racemic Desmethylzopiclone

Determination of Absolute Configuration

The absolute configuration of (+)-N-desmethylzopiclone has been determined to be the S-configuration. google.com This was established through X-ray crystal diffraction studies. google.com The Cahn-Ingold-Prelog (CIP) sequence rule is the standard method for assigning the absolute configuration (R or S) to a stereogenic center. utsunomiya-u.ac.jp

Metabolic Pathways and Enzymatic Biotransformation

In Vivo Metabolic Formation of (S)-Desmethylzopiclone from Parent Compounds

Following oral administration, eszopiclone (B1671324), the (S)-enantiomer of zopiclone (B121070), undergoes extensive metabolism in the liver. drugbank.comwikipedia.orgnih.gov One of the two primary metabolic pathways is N-demethylation, which results in the formation of (S)-Desmethylzopiclone bionity.comfda.govscialert.net. The other major pathway is oxidation, which produces (S)-zopiclone-N-oxide. drugbank.combionity.comfda.gov While (S)-Desmethylzopiclone binds to GABA receptors, it does so with a lower potency than its parent compound, eszopiclone. nih.govpharmacompass.combionity.com The N-oxide metabolite, in contrast, shows no significant binding to this receptor. bionity.comfda.gov The formation of N-desmethylzopiclone from racemic zopiclone reportedly accounts for about 15% of an oral dose. google.commedchemexpress.com

Enzymatic Systems Involved in Demethylation

The biotransformation of eszopiclone, particularly its demethylation to (S)-Desmethylzopiclone, is catalyzed by a specific family of enzymes.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the main system responsible for the metabolism of eszopiclone. wikipedia.orgnih.govmhmedical.com In vitro studies have identified several specific CYP isozymes that participate in the demethylation and oxidation processes. nih.govbionity.comfda.gov

The table below summarizes the key CYP enzymes involved in the metabolism of eszopiclone.

Table 1: Key Cytochrome P450 Enzymes in Eszopiclone Metabolism| Enzyme | Primary Role in Eszopiclone Metabolism |

|---|---|

| CYP3A4 | Major enzyme responsible for both demethylation and oxidation. nih.govfda.govscialert.net |

| CYP2E1 | Significantly involved in the metabolism alongside CYP3A4. nih.govbionity.comscialert.net |

| CYP2C8 | Contributes significantly to the formation of (S)-Desmethylzopiclone. researchgate.netnih.gov |

| CYP2C9 | Shows some enzymatic activity toward zopiclone metabolism. researchgate.net |

CYP3A4 is consistently identified as the principal enzyme involved in the metabolic clearance of eszopiclone. nih.govdrugbank.comfda.gov It plays a major role in both the N-demethylation pathway leading to (S)-Desmethylzopiclone and the oxidation pathway. pharmacompass.combionity.comscialert.net The significance of CYP3A4's role is highlighted by drug interaction studies. For instance, co-administration of eszopiclone with ketoconazole, a potent inhibitor of CYP3A4, resulted in a 2.2-fold increase in the area under the curve (AUC) of eszopiclone, indicating substantially reduced metabolism. nih.govfda.gov Similarly, potent inducers of CYP3A4, such as rifampicin, are expected to significantly decrease eszopiclone exposure. fda.gov

CYP2E1 is the other major enzyme consistently implicated in the biotransformation of eszopiclone. wikipedia.orgnih.govmhmedical.com It works in concert with CYP3A4 to carry out the oxidation and demethylation of the parent compound. nih.govpharmacompass.combionity.comscialert.net

Research indicates that CYP2C8 also contributes to the metabolism of zopiclone. nih.govpharmacompass.comdrugbank.com One in vitro study using human liver microsomes and recombinant CYP enzymes investigated the specific isoforms involved in zopiclone metabolism. researchgate.net The results showed that the formation of N-desmethylzopiclone was highly correlated with CYP2C8 activity (specifically, paclitaxel (B517696) 6α-hydroxylase activity). researchgate.net Furthermore, among the tested enzymes, recombinant CYP2C8 demonstrated the highest enzymatic activity in metabolizing zopiclone into both N-desmethylzopiclone and zopiclone-N-oxide. researchgate.net Another study also noted that CYP2C8 contributes to the formation of (S)-zopiclone-N-oxide. nih.gov

The role of CYP2C9 in eszopiclone metabolism is less pronounced than the previously mentioned isozymes. The same in vitro study that highlighted the role of CYP2C8 also found that recombinant CYP2C9 had the second-highest enzymatic activity toward zopiclone metabolism, following CYP2C8. researchgate.net Other studies involving the metabolism of different drugs also list eszopiclone as a substance metabolized by various CYPs, including CYP2C9, although the specific contribution to demethylation is not always detailed. creighton.eduaasm.org

Cytochrome P450 (CYP) Isozyme Contributions

In Vitro Biotransformation Models (e.g., Human Liver Microsomes, Cryopreserved Human Hepatocytes)

The study of (S)-Desmethylzopiclone's formation is primarily conducted through the analysis of its parent compound, eszopiclone, using various in vitro systems that replicate human hepatic metabolism. Human liver microsomes and cryopreserved human hepatocytes are standard models for this purpose, providing critical insights into the enzymatic pathways involved.

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism of many drugs. researchgate.net In vitro studies using HLMs have been instrumental in identifying the specific CYP isoforms responsible for the biotransformation of zopiclone and eszopiclone into their metabolites, including (S)-Desmethylzopiclone.

Research on racemic zopiclone metabolism in HLMs has identified CYP3A4 as the major enzyme involved, with CYP2C8 also contributing significantly to the formation of N-desmethyl-zopiclone. nih.gov Inhibition studies showed that ketoconazole, a CYP3A inhibitor, reduced the formation of both N-desmethyl-zopiclone and N-oxide-zopiclone by approximately 40%. nih.gov Furthermore, the formation of N-desmethyl-zopiclone was found to be highly correlated with CYP3A4 and CYP2C8 activity. nih.gov Studies focusing specifically on eszopiclone, the (S)-enantiomer, have confirmed the involvement of CYP3A4 and also identified CYP2E1 as key enzymes in its biotransformation to primary metabolites, (S)-zopiclone-N-oxide and (S)-N-desmethyl-zopiclone. pharmgkb.org

The kinetic parameters for the formation of N-desmethyl-zopiclone (ND-Z) from racemic zopiclone in human liver microsomes have been determined, as detailed in the table below.

Table 1: Kinetic Parameters for N-Desmethyl-zopiclone Formation in Human Liver Microsomes

| Parameter | Value |

|---|---|

| Km (Michaelis-Menten constant) | 78 +/- 5 µM |

| Vmax (Maximum reaction velocity) | 45 +/- 1 pmol/min/mg |

Data sourced from a study on zopiclone metabolism in human liver microsomes. nih.gov

Cryopreserved Human Hepatocytes

Cryopreserved human hepatocytes are considered a more complete in vitro model because they contain the full complement of both phase I and phase II metabolic enzymes, as well as transporters, offering a closer representation of the in vivo liver environment. thermofisher.comnih.gov These intact cells are used to assess metabolic stability, metabolite profiling, and drug-drug interaction potential. nih.govnih.gov

Studies using cryopreserved human hepatocytes have shown that eszopiclone does not significantly inhibit major CYP enzymes, including CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4. pharmgkb.orgmedpath.com This indicates that the parent compound has a low potential for causing drug-drug interactions via inhibition of these pathways. The use of cryopreserved hepatocytes allows for a comprehensive evaluation of a compound's metabolic fate, confirming the relevance of the N-demethylation pathway that leads to the formation of (S)-Desmethylzopiclone. nih.govlonza.com These models are advantageous for predicting in vivo metabolic clearance and are increasingly used to refine data obtained from microsomal assays. nih.gov

Novel Biotransformation Strategies (e.g., Fungal Biotransformation)

Beyond traditional in vitro models, novel biotransformation strategies are being explored for the targeted synthesis of specific drug metabolites. Fungal biotransformation represents a promising and efficient biocatalytic approach to produce metabolites like (S)-Desmethylzopiclone. nih.govlongdom.org This method utilizes the metabolic machinery of microorganisms, such as fungi, which possess diverse enzyme systems, including cytochrome P450 monooxygenases, capable of metabolizing xenobiotics. nih.govnih.gov

Pharmacological research has highlighted that the (S)-N-Desmethylzopiclone metabolite possesses anxiolytic activity, leading to interest in methods for its specific production. nih.gov Fungal biotransformation has emerged as a viable strategy to achieve this. nih.gov

Studies have demonstrated that certain fungal strains can effectively and enantioselectively metabolize zopiclone to its active N-desmethyl metabolite. nih.gov This approach offers a potential advantage over chemical synthesis, which can be complex and less specific.

Table 2: Fungi Capable of Biotransforming Zopiclone to N-Desmethylzopiclone

| Fungal Species | Finding |

|---|---|

| Cunninghamella elegans ATCC 10028B | Demonstrated the ability to enantioselectively biotransform zopiclone to its active metabolite, N-Des-zopiclone. nih.gov |

| Cunninghamella echinulata var elegans ATCC 8688A | Also shown to be capable of the enantioselective biotransformation of zopiclone to N-Des-zopiclone. nih.gov |

Data from a study investigating the fungal biotransformation of zopiclone. nih.gov

The successful application of the genus Cunninghamella for this transformation underscores the potential of microbial systems as "green" factories for producing pharmacologically relevant compounds. nih.gov

Preclinical Pharmacological Investigations

In Vivo Animal Model Studies

The anxiolytic potential of (S)-Desmethylzopiclone has been evaluated in various animal models. In the elevated plus maze, a test of exploratory behavior and anxiety, (S)-Desmethylzopiclone was found to alter performance at the lowest dose compared to other zopiclone (B121070) derivatives nih.gov. Additionally, in the Vogel conflict test, a model that assesses anxiety by measuring the suppression of punished licking behavior, (S)-Desmethylzopiclone produced a dose-related anxiolytic effect nih.gov. These findings suggest that (S)-Desmethylzopiclone can produce anxiolytic-like effects without causing significant central nervous system depression nih.gov.

In discriminative stimulus studies with rhesus monkeys trained to discriminate the benzodiazepine (B76468) midazolam, (S)-desmethylzopiclone produced saline-appropriate responding at doses up to 100 mg/kg nih.govresearchgate.net. This indicates that the discriminative stimulus effects of (S)-desmethylzopiclone are not similar to those of benzodiazepines nih.govresearchgate.net. These findings suggest that the behavioral effects of (S)-desmethylzopiclone, such as its anxiolytic properties, are likely not mediated through actions at benzodiazepine receptors nih.govresearchgate.net.

The sedative and motor coordination effects of (S)-Desmethylzopiclone have been compared to its parent compound and its enantiomers. In studies assessing locomotor activity and rotarod performance in animals, racemic zopiclone and its (S)- and (R)-enantiomers were found to reduce locomotor activity, with the (S)-enantiomer also disrupting rotarod performance at a dose of 10 mg/kg nih.gov. In contrast, (S)-Desmethylzopiclone did not alter these measures at doses below 200 mg/kg, indicating a lower propensity for sedation and motor impairment nih.gov.

Interactive Data Table: Behavioral Pharmacology of Zopiclone Derivatives

| Compound | Locomotor Activity | Rotarod Performance | Elevated Plus Maze | Vogel Conflict Test |

| Racemic Zopiclone | Reduced | Disrupted at 10 mg/kg | - | - |

| (S)-Zopiclone | Reduced | Disrupted at 10 mg/kg | - | - |

| (R)-Zopiclone | Reduced | No Disruption | - | - |

| (S)-Desmethylzopiclone | No alteration (<200 mg/kg) | No alteration (<200 mg/kg) | Altered performance at lowest dose | Dose-related effect |

Investigations into Effects on Neuroplasticity

Preclinical investigations into the direct effects of (S)-Desmethylzopiclone on neuroplasticity are not extensively documented in publicly available research. However, its known pharmacological actions as a positive allosteric modulator of GABA-A receptors and an antagonist of N-methyl-D-aspartate (NMDA) receptors provide a basis for inferring its potential influence on the structural and functional plasticity of neurons. The following sections explore these potential effects based on the compound's receptor profile and the established roles of these receptor systems in neuroplasticity.

Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Key forms of synaptic plasticity include long-term potentiation (LTP), an enhancement in signal transmission between two neurons that results from stimulating them synchronously, and long-term depression (LTD), a reduction in the efficacy of a synapse.

(S)-Desmethylzopiclone's modulation of GABA-A and NMDA receptors suggests a potential to influence these processes. GABA-A receptor positive modulators have been shown to induce synaptic plasticity in brain regions such as the ventral tegmental area (VTA) frontiersin.org. By enhancing the inhibitory effects of GABA, (S)-Desmethylzopiclone could alter the balance of excitation and inhibition in neural circuits, a critical factor in the induction of both LTP and LTD.

Furthermore, its antagonistic activity at NMDA receptors is significant, as these receptors are crucial for the induction of many forms of LTP nih.govnih.gov. Uncompetitive NMDA receptor antagonists have been found to restore impaired neural plasticity in animal models mdpi.com. Therefore, by blocking NMDA receptors, (S)-Desmethylzopiclone could directly modulate the threshold for inducing synaptic plasticity. Agents that trigger rapid onset of neuroplasticity are sometimes referred to as "plastogens" nih.govresearchgate.net.

Table 1: Potential Effects of (S)-Desmethylzopiclone on Synaptic Plasticity Based on Receptor Activity

| Receptor Target | Action of (S)-Desmethylzopiclone | Known Role of Receptor in Synaptic Plasticity | Potential Effect of (S)-Desmethylzopiclone |

|---|---|---|---|

| GABA-A Receptor | Positive Allosteric Modulator nih.gov | Modulation of inhibitory neurotransmission, influencing the induction of LTP and LTD. | Alteration of the excitatory/inhibitory balance, potentially modifying the threshold for synaptic plasticity. |

| NMDA Receptor | Antagonist nih.gov | Critical for the induction of NMDAR-dependent LTP. | Inhibition of NMDAR-dependent LTP. |

Dendritic Spine Morphology

Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Changes in their density and morphology are closely linked to synaptic plasticity and are considered a structural correlate of learning and memory.

While no studies have directly examined the effects of (S)-Desmethylzopiclone on dendritic spine morphology, its pharmacological targets are known to play a role in regulating spine dynamics. For instance, acute cocaine administration has been shown to induce rapid dendritic spine rearrangement in the prelimbic cortex nih.gov. Given that (S)-Desmethylzopiclone also interacts with key neurotransmitter systems involved in reward and cognition, it is plausible that it could influence dendritic spine plasticity. The detailed analysis of dendritic spine morphology is a multistep process involving various imaging and quantification methods nih.gov.

Table 2: Inferred Impact on Dendritic Spine Morphology

| Pharmacological Action | Known Influence on Dendritic Spines | Potential Consequence of (S)-Desmethylzopiclone |

|---|---|---|

| GABA-A Receptor Modulation | GABAergic signaling influences spine formation and stability. | Could potentially alter dendritic spine density and morphology through modulation of inhibitory tone. |

| NMDA Receptor Antagonism | NMDA receptor activity is crucial for spine stabilization and plasticity. | May affect spine dynamics and turnover rates. |

Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a neurotrophin that plays a critical role in neuronal survival, growth, and differentiation, as well as in synaptic plasticity. Alterations in BDNF levels are associated with various neurological and psychiatric conditions.

Preclinical studies on other compounds acting on the GABA-A receptor, such as benzodiazepines, have shown an impact on BDNF levels. For example, acute administration of triazolam and zolpidem has been found to decrease BDNF protein levels in the hippocampus of mice researchgate.netplos.org. This suggests that (S)-Desmethylzopiclone, through its action at GABA-A receptors, might also modulate BDNF expression. Furthermore, NMDA receptor antagonists have been shown to promote the synthesis of synaptic proteins, including BDNF mdpi.com. The relationship between BDNF, sleep, and depression is an active area of research, with studies suggesting that sleep disturbances can decrease BDNF levels nih.gov.

Table 3: Potential Modulation of BDNF Levels

| Receptor Target | Effect of Similar Compounds on BDNF | Potential Effect of (S)-Desmethylzopiclone |

|---|---|---|

| GABA-A Receptor | Acute benzodiazepine treatment has been shown to decrease hippocampal BDNF levels researchgate.netplos.org. | May potentially decrease BDNF levels, particularly with acute administration. |

| NMDA Receptor | NMDA receptor antagonists can promote the synthesis of BDNF mdpi.com. | Could potentially increase BDNF levels through NMDA receptor blockade. |

Chromatographic Quantification Methodologies

Chromatographic methods are the cornerstone for the separation and quantification of (S)-Desmethylzopiclone from complex biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two main techniques employed, each with its own set of advantages and specific applications.

HPLC is the most widely used technique for the analysis of (S)-Desmethylzopiclone due to its versatility in handling non-volatile and thermally labile compounds. Coupled with various detectors, HPLC offers high sensitivity and selectivity.

HPLC with fluorescence detection (FLD) is a sensitive method for the quantification of fluorescent compounds. (S)-Desmethylzopiclone, like its parent compound zopiclone, exhibits native fluorescence, allowing for its detection without the need for derivatization. A developed HPLC-FLD method has been successfully used for the simultaneous determination of zopiclone and its major metabolites, including N-desmethylzopiclone, in biological fluids nih.gov.

Principle: The method involves the separation of the analyte on a reversed-phase HPLC column followed by excitation at a specific wavelength and measurement of the emitted fluorescence at a longer wavelength.

Typical Parameters: While specific methods for the (S)-enantiomer are not extensively detailed, a common approach for the racemic mixture involves a Spherisorb ODS-2 column with a mobile phase consisting of monobasic sodium phosphate (B84403) and methanol (B129727) (45:55, v/v) nih.gov. The eluted compounds are measured by fluorescence detection, with a reported limit of detection for N-desmethylzopiclone at 10 ng/ml in plasma and urine nih.gov.

Table 1: Example HPLC-FLD Method Parameters for N-Desmethylzopiclone

| Parameter | Condition | Reference |

|---|---|---|

| Column | Spherisorb ODS-2 (5 µm) | nih.gov |

| Mobile Phase | Monobasic sodium phosphate-methanol (45:55, v/v) | nih.gov |

| Detection | Fluorescence | nih.gov |

| Limit of Detection (LOD) | 10 ng/mL (in plasma and urine) | nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for bioanalytical assays. Several LC-MS/MS methods have been validated for the simultaneous quantification of zopiclone and its metabolites, including (S)-Desmethylzopiclone, in various biological matrices such as plasma, whole blood, and urine nih.govresearchgate.netnih.gov.

Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Method Validation: Validated methods demonstrate linearity over a specific concentration range, with one study showing a linear range of 0.5-150 ng/mL for N-desmethylzopiclone in human plasma nih.gov. The accuracy and precision of these methods are typically within acceptable limits, with intra- and inter-batch accuracy and precision being within 89.5-109.1% and 3.0-14.7%, respectively, for all analytes in one study nih.gov.

Table 2: Representative LC-MS/MS Method Parameters for (S)-Desmethylzopiclone

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Matrix | Human Plasma | Rat Plasma | nih.govresearchgate.net |

| Chromatographic Column | Symmetry shield RP8 (150 mm x 4.6 mm, 3.5 µm) | Chiralpak ADR-H (amylose derivative) | nih.govresearchgate.net |

| Mobile Phase | Isocratic | Ethanol-methanol-acetonitrile (50:45:5, v/v/v) + 0.025% diethylamine (B46881) | nih.govresearchgate.net |

| Detection | Tandem mass spectrometry with turbo ion spray interface | Triple-quadrupole mass spectrometry | nih.govresearchgate.net |

| Linear Range | 0.5-150 ng/mL | 7.5-500 ng/mL | nih.govresearchgate.net |

| Internal Standard | Metaxalone | Moclobemide | nih.govresearchgate.net |

Since (S)-Desmethylzopiclone is a chiral molecule, methods that can distinguish between its enantiomers are essential for stereoselective pharmacokinetic studies. Chiral HPLC is the primary technique used for this purpose.

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly used. For instance, a chiral stationary phase based on an amylose derivative (Chiralpak ADR-H) has been successfully employed for the enantioselective analysis of zopiclone and its metabolites researchgate.net. Another approach utilized a carbamate (B1207046) cellulose chiral stationary phase to determine the enantiomeric ratios of zopiclone and its metabolites in urine nih.gov. The mobile phase composition is critical for achieving optimal separation and often consists of a mixture of organic solvents like ethanol, methanol, and acetonitrile, sometimes with additives like diethylamine to improve peak shape researchgate.net.

Table 3: Chiral Stationary Phases for the Separation of Desmethylzopiclone Enantiomers

| Chiral Stationary Phase | Principle | Application | Reference |

|---|---|---|---|

| Amylose derivative (e.g., Chiralpak ADR-H) | Differential interaction with enantiomers | Enantioselective analysis of zopiclone and its metabolites in plasma | researchgate.net |

| Carbamate cellulose | Differential interaction with enantiomers | Determination of enantiomeric ratios of zopiclone and its metabolites in urine | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool that can be used for the analysis of (S)-Desmethylzopiclone. However, due to the low volatility and polar nature of the molecule, derivatization is often required to improve its chromatographic properties jfda-online.com.

Principle: The analyte is first chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

Derivatization: Common derivatization techniques include silylation, acylation, and alkylation jfda-online.com. While specific GC-MS methods for (S)-Desmethylzopiclone are not widely reported, the general principles of derivatization for similar compounds would apply. The choice of derivatizing agent depends on the functional groups present in the molecule.

Sample Preparation and Extraction Techniques for Biological Matrices

Effective sample preparation is a critical step in the bioanalytical workflow to remove interferences and concentrate the analyte of interest from complex biological matrices such as plasma, blood, and urine. The two most common techniques for the extraction of (S)-Desmethylzopiclone are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of zopiclone and its metabolites from urine, a liquid-liquid extraction step is often employed before chromatographic analysis nih.gov. The choice of organic solvent and the pH of the aqueous phase are critical parameters that need to be optimized to achieve high extraction recovery.

Solid-Phase Extraction (SPE): SPE is a more selective and often more efficient sample preparation technique compared to LLE. It involves passing the liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. SPE has been successfully used for the extraction of zopiclone and its metabolites from human plasma nih.gov. Various types of sorbents are available, and the selection depends on the physicochemical properties of the analyte and the matrix. The recoveries for N-desmethylzopiclone from spiked plasma samples using SPE have been reported to be greater than or equal to 90% nih.gov.

Table 4: Sample Preparation and Extraction Techniques

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Extraction of zopiclone and its metabolites from urine | nih.gov |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution | Extraction of zopiclone and its metabolites from human plasma with >90% recovery | nih.gov |

Future Research Directions and Unanswered Questions

Deeper Elucidation of Unique Anxiolytic Mechanisms

Initial studies have shown that (S)-Desmethylzopiclone can produce an anxiolytic effect with a potentially lower degree of central nervous system depression compared to zopiclone (B121070) and its enantiomers. nih.gov This suggests a mechanism that may offer a more targeted approach to anxiety treatment. The anxiolytic effects are believed to be mediated through its interaction with GABAA receptors, but the precise nature of this interaction requires more detailed investigation. wikipedia.org

One key area for future research is the compound's selectivity for different GABAA receptor α-subunits. There are conflicting reports on this matter. Some research indicates that (S)-Desmethylzopiclone, much like its parent compound zopiclone, is not selective between α1-, α2-, or α3-containing GABAA receptors. nih.gov Conversely, other sources describe it as a selective partial agonist at the benzodiazepine (B76468) site of α3-containing GABAA receptor subtypes. wikipedia.org The α2 and α3 subunits are primarily associated with anxiolytic effects, whereas the α1 subunit is linked to sedation. nih.gov A definitive clarification of its binding and efficacy at these specific subunits is essential to understanding its anxiolytic-selective profile.

A central finding is that the potentiation of GABAA receptor currents by (S)-Desmethylzopiclone is strictly dependent on the presence of the γ2 subunit. nih.gov This offers a specific molecular target for investigation. Deeper mechanistic studies could explore how (S)-Desmethylzopiclone interacts with the α/γ2 interface, the known binding site for benzodiazepines, and how its partial agonism translates to a distinct physiological response compared to full agonists.

Exploration of (S)-Desmethylzopiclone as a Pharmacological Probe

The specific and complex pharmacological profile of (S)-Desmethylzopiclone makes it a valuable candidate as a pharmacological probe for scientific research. A pharmacological probe is a tool used to study the function of biological targets like receptors and ion channels. The utility of (S)-Desmethylzopiclone in this capacity stems from its distinct actions at multiple receptor systems.

Given the debate over its α-subunit selectivity, (S)-Desmethylzopiclone could be used in preclinical models to investigate the functional roles of different GABAA receptor subtypes. wikipedia.orgnih.gov If it is indeed selective for α3-containing receptors, it would be an invaluable tool for isolating the contribution of these specific receptor subtypes to anxiety-related behaviors, without the confounding sedative effects mediated by α1 subunits.

Its activity as a noncompetitive inhibitor of nACh receptors and an inhibitor of NMDA receptors also presents an opportunity. nih.gov Researchers could use (S)-Desmethylzopiclone to probe the interactions between the GABAergic, cholinergic, and glutamatergic systems. For instance, it could be employed to study how simultaneous modulation of these systems affects neuronal excitability and network oscillations relevant to anxiety disorders. The fact that its inhibition of nACh receptors is mimicked by drugs like diazepam and alprazolam suggests a shared mechanism that warrants further exploration. nih.gov

The table below summarizes the known molecular actions of (S)-Desmethylzopiclone, highlighting its potential applications as a pharmacological probe.

| Receptor/Channel | Action | Potential as a Pharmacological Probe |

| GABA-A Receptor (γ2-containing) | Positive Allosteric Modulator (Partial Agonist) | To investigate the role of partial agonism at the benzodiazepine site in producing anxiolysis without profound sedation. |

| GABA-A α-Subtypes | Non-selective or potentially α3-selective | To clarify the specific roles of α1, α2, and α3 subunits in anxiety and sedation. |

| Nicotinic Acetylcholine (B1216132) (nACh) Receptor | Noncompetitive Inhibitor | To study the interplay between GABAergic and cholinergic systems in anxiety and cognition. |

| N-Methyl-D-Aspartate (NMDA) Receptor | Inhibitor | To explore the combined effects of GABA potentiation and glutamate (B1630785) inhibition on neuronal circuits. |

常见问题

Basic Research Questions

Q. How should researchers design initial experiments to evaluate (S)-Desmethylzopiclone's pharmacological activity?

- Methodological Answer :

- Use the PICOT framework (Population: target receptor/system; Intervention: dosage/concentration; Comparison: control/active comparator; Outcome: efficacy metrics; Time: exposure duration) to narrow the scope .

- Ensure feasibility by aligning with available resources (e.g., in vitro assays vs. animal models) and pilot testing for variability .

- Include controls for confounding factors (e.g., solvent effects, metabolic stability) and validate assays using established reference compounds .

Q. What are the best practices for synthesizing and characterizing (S)-Desmethylzopiclone in a research setting?

- Methodological Answer :

- Document synthesis steps in detail (e.g., reaction conditions, purification methods) to ensure reproducibility .

- Characterize using NMR, HPLC, and mass spectrometry , with purity ≥95% (report chromatograms and spectral data) .

- Compare physicochemical properties (e.g., solubility, logP) with literature values to confirm identity .

Q. How can researchers optimize analytical methods for detecting (S)-Desmethylzopiclone in biological matrices?

- Methodological Answer :

- Use matrix-matched calibration curves to account for interference .

- Validate methods for sensitivity (LOD/LOQ), precision (intra-/inter-day CV <15%), and recovery rates (≥80%) .

- Employ stable isotope-labeled internal standards to minimize quantification errors .

Advanced Research Questions

Q. How should contradictions in pharmacokinetic data for (S)-Desmethylzopiclone across studies be resolved?

- Methodological Answer :

- Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, species differences) .

- Perform sensitivity analyses to assess the impact of variables like sampling timepoints or analytical techniques .

- Replicate critical experiments under standardized conditions to isolate confounding factors .

Q. What are the challenges in designing a meta-analysis on (S)-Desmethylzopiclone's efficacy across heterogeneous studies?

- Methodological Answer :

- Address heterogeneity using random-effects models and subgroup analyses (e.g., by study design or population) .

- Apply GRADE criteria to evaluate evidence quality and risk of bias (e.g., publication bias, small sample sizes) .

- Use dose-response meta-analysis if sufficient data exist to model efficacy trends .

Q. How can researchers investigate the mechanistic pathways of (S)-Desmethylzopiclone using advanced methodologies?

- Methodological Answer :

- Combine in silico docking studies (e.g., molecular dynamics simulations) with in vitro receptor-binding assays to validate target interactions .

- Utilize knockout models or CRISPR-Cas9 to confirm pathway specificity .

- Integrate transcriptomic/proteomic profiling to identify downstream biomarkers .

Q. What strategies minimize variability in preclinical toxicity studies of (S)-Desmethylzopiclone?

- Methodological Answer :

- Standardize animal husbandry (e.g., diet, circadian rhythm) and randomize treatment groups .

- Use blinded histopathological assessments and predefine toxicity grading criteria .

- Apply Bayesian statistical models to account for inter-study variability in meta-analyses .

Data Interpretation and Reporting

Q. How should researchers address anomalous results in (S)-Desmethylzopiclone studies?

- Methodological Answer :

- Re-examine raw data for technical errors (e.g., instrument calibration, sample contamination) .

- Discuss anomalies in the context of biological variability or experimental limitations (e.g., assay sensitivity) .

- Use sensitivity analyses to determine if outliers influence overall conclusions .

Q. What ethical and methodological considerations apply to human studies involving (S)-Desmethylzopiclone?

- Methodological Answer :

- Follow IRB protocols for informed consent and risk-benefit assessment .

- Design double-blind, placebo-controlled trials with predefined stopping rules for adverse events .

- Report CONSORT-compliant data (e.g., participant flow, intention-to-treat analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。